Trenbolone acetate
Overview
Description
Trenbolone acetate is a synthetic androgen and anabolic steroid that is widely used in veterinary medicine to promote muscle growth in livestock, particularly cattle . It is a derivative of testosterone and has potent anabolic and androgenic effects, making it a popular choice for enhancing muscle mass and performance .
Mechanism of Action
Target of Action
Trenbolone acetate is a derivative of testosterone and a synthetic androgen and anabolic steroid (AAS) . Its primary target is the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It is used to increase muscle mass and strength .
Mode of Action
This compound interacts with its target, the androgen receptor, as an agonist . This interaction leads to strong anabolic effects, highly androgenic effects, potent progestogenic effects, and weak glucocorticoid effects . The compound’s interaction with the androgen receptor promotes muscle growth and appetite in livestock .
Biochemical Pathways
This compound affects several biochemical pathways. One mechanism by which it improves growth is through an interaction with the polyamine biosynthetic pathway . Polyamines are naturally occurring amino acid derivatives known to be potent stimulators of growth . This compound and its metabolites can increase proliferation and protein synthesis rates, and alter the expression of genes involved in polyamine biosynthesis, proliferation, and protein synthesis .
Pharmacokinetics
This compound is administered as a prodrug as an ester conjugate such as trenbolone enanthate or trenbolone cyclohexylmethylcarbonate to increase its effective half-life . Plasma lipases then cleave the ester group in the bloodstream, leaving free trenbolone . The elimination half-life of this compound when administered intramuscularly is approximately 3 days .
Result of Action
The result of this compound’s action is extreme muscle growth and cell splitting, which is more effective than other anabolic steroids in terms of muscle growth, strength gains, and stamina . It also has the ability to promote a more powerful metabolism and even promote direct fat loss due to the strong binding affinity to the androgen receptor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is lipophilic, persistent, and released into the environment in manure used as soil fertilizer . It has been detected at low nanograms per liter concentrations in surface waters associated with animal feedlots . The environmental occurrence and potential effects of this potent androgen receptor agonist on aquatic vertebrates have been a subject of study .
Biochemical Analysis
Biochemical Properties
Trenbolone Acetate interacts with various enzymes, proteins, and other biomolecules. It is known to bind to androgen receptors, which can lead to changes in gene expression and protein synthesis . The nature of these interactions is complex and can vary depending on the specific cellular context.
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can increase protein synthesis in muscle cells, leading to increased muscle mass .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to androgen receptors, leading to changes in gene expression that promote muscle growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses can lead to severe side effects, including alterations of the cardiovascular system, liver toxicity, and a series of psychiatric effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trenbolone acetate involves several key steps:
Etherification Reaction: Methanol, acetyl chloride, and oestrogenic steroid-4,9-diene-3,17-dione are added to a reaction tank, stirred, and the pH is regulated.
Reduction Reaction: Potassium borohydride is added, stirred, and the pH is regulated.
Hydrolysis Reaction: Methanol and hydrochloric acid are added, the pH is regulated, and the mixture is concentrated.
Dehydrogenation Reaction: Dichloromethane is used to rinse the product, and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is added.
Acylation Reaction: Benzene and pyridine are added, followed by trenbolone and 4-DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically formulated into pellets for veterinary use .
Chemical Reactions Analysis
Types of Reactions
Trenbolone acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its active form, trenbolone.
Substitution: Substitution reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Potassium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Dichloromethane, methanol, and benzene are frequently used solvents in these reactions.
Major Products Formed
The major products formed from these reactions include various trenbolone metabolites and derivatives, which can have different biological activities .
Scientific Research Applications
Trenbolone acetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Trenbolone Enanthate: Another ester of trenbolone with a longer half-life compared to trenbolone acetate.
Testosterone: A natural androgen with similar anabolic and androgenic effects but lower potency compared to this compound.
Nandrolone: An anabolic steroid with similar effects but different chemical structure and properties.
Uniqueness
This compound is unique due to its high potency and short half-life, making it effective for rapid muscle growth and performance enhancement . Its strong binding affinity to the androgen receptor and resistance to aromatization (conversion to estrogen) further distinguish it from other anabolic steroids .
Properties
IUPAC Name |
(13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRJPMODSSEAPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860068 | |
Record name | 3-Oxoestra-4,9,11-trien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.